molecular formula C14H18O4 B016439 Diethyl benzylmalonate CAS No. 607-81-8

Diethyl benzylmalonate

Cat. No.: B016439
CAS No.: 607-81-8
M. Wt: 250.29 g/mol
InChI Key: ICZLTZWATFXDLP-UHFFFAOYSA-N
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Description

Diethyl benzylmalonate is an organic compound with the molecular formula C14H18O4. It is a colorless liquid that is immiscible with water. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl benzylmalonate can be synthesized through the reaction of diethyl malonate with benzyl chloride in the presence of a strong base such as sodium ethoxide. The reaction is typically carried out in absolute ethanol under reflux conditions. The mixture is then distilled to remove ethanol, and the product is purified by distillation .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting benzyl chloride with diethyl malonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide. The reaction is conducted at elevated temperatures, and the product is isolated by distillation .

Types of Reactions:

Common Reagents and Conditions:

    Alkylation: Sodium hydride, sodium ethoxide, alkyl halides.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Condensation: Amines, alcohols, other nucleophiles.

Major Products Formed:

Comparison with Similar Compounds

Diethyl benzylmalonate’s unique structure and reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

diethyl 2-benzylpropanedioate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H18O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZLTZWATFXDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022078
Record name Diethyl 2-benzylpropanedioate
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Molecular Weight

250.29 g/mol
Source PubChem
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CAS No.

607-81-8
Record name 1,3-Diethyl 2-(phenylmethyl)propanedioate
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Record name Diethyl 2-benzylpropanedioate
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Record name Diethyl benzylmalonate
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Record name Propanedioic acid, 2-(phenylmethyl)-, 1,3-diethyl ester
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Record name Diethyl benzylmalonate
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Record name DIETHYL 2-BENZYLPROPANEDIOATE
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Synthesis routes and methods I

Procedure details

To an ether solution (7.5 ml) containing tetraisopropoxytitanium (0.284 g, 1.0 mmol) and diethyl allyl(benzyl)malonate (0.145 g, 0.5 mmol) was added dropwise at −50° C. 1.53 ml of 1.31M ether solution containing isopropylmagnesium chloride (2 mmol). Upon stirring at −40° C. for 1 hour, the reaction liquid turned from yellow into brown. With 1N hydrochloric acid added, the reaction liquid was stirred at room temperature for 15 minutes. After treatment and purification as in Referential Example 1, there was obtained diethyl benzylmalonate in deallylated form (yields: 97%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
1.53 mL
Type
solvent
Reaction Step Two
Name
diethyl allyl(benzyl)malonate
Quantity
0.145 g
Type
reactant
Reaction Step Three
Quantity
0.284 g
Type
catalyst
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ether solution (7.5 ml) containing tetraisopropoxytitanium (0.284 g, 1.0 mmol) and diethyl malonate (0.145 g, 0.5 mmol) was added dropwise at −50° C. 1.53 ml of 1.31M ether solution containing isopropylmagnesium chloride (2 mmol). Upon stirring at −40° C. for 1 hour, the reaction liquid turned from yellow into brown. The reaction liquid was stirred together with benzaldehyde (0.080 g, 0.75 mmol) at 0° C. for 1 hour. With 1N hydrochloric acid added, the reaction liquid was stirred at room temperature for 15 minutes. After treatment and purification as in Referential Example 1, there was obtained diethyl benzylmalonate in deallylated form (yields: 97%).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1.53 mL
Type
solvent
Reaction Step Three
Quantity
0.145 g
Type
reactant
Reaction Step Four
Quantity
0.284 g
Type
catalyst
Reaction Step Four
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 200 ml of ethanol, 16.2 g of sodium methoxide were dissolved. Into this solution, 49.5 g of diethyl malonate were dropped and gently refluxed. 37.98 g of benzyl chloride were dropped into the mixture over one hour and the mixture was refluxed for 2 hours. After the reaction was completed, the solvent was removed under reduced pressure, and water was added to the residue. After extraction with ethyl acetate, the ethyl acetate was dried with sodium sulfate anhydride. After removing the solvent under reduced pressure, followed by purification with distillation, 50 g of 2-benzylmalonic acid diethyl ester were obtained.
Quantity
49.5 g
Type
reactant
Reaction Step One
Quantity
37.98 g
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
16.2 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of diethyl benzylmalonate?

A1: this compound serves as a versatile building block in organic synthesis.

  • Acylation Reactions: It reacts with various acylating agents to yield substituted benzofurans, which can be further modified to create furobenzopyranones and furocoumarins. []
  • Condensation Reactions: Condensing this compound with 2-aminobenzimidazole produces 3-benzyl-4-hydroxypyrimido[1,2-a]benzimidazol-2-one, a compound with potential central depressant properties. []
  • Synthesis of α-Benzylacrylic Acid: this compound can be efficiently converted to α-benzylacrylic acid through a two-step synthesis involving hydrolysis and decarboxylation. []

Q2: How is this compound utilized in the synthesis of alvimopan?

A: this compound serves as the starting material in a multi-step synthesis of alvimopan, a peripherally acting μ-opioid receptor antagonist. The process involves reduction, enzymatic vinylation, oxidation, deacetylation, amidation, sulfonylation, substitution, and finally, esterolysis. []

Q3: Can you describe the role of this compound in radical reactions?

A: this compound participates in Manganese(III) acetate-mediated radical reactions. When oxidized in the presence of alkynes, it yields tetrahydronaphthalenes and spiro[4,5]decatrienes via competitive 1,5 and 1,6 intramolecular homolytic aromatic substitutions by vinyl radicals. [] Similarly, reactions with alkenes in the presence of metal catalysts lead to the formation of substituted tetrahydro- and dihydronaphthalenes. []

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Various analytical methods are used to characterize this compound and its derivatives.

  • Spectroscopic Techniques: FTIR spectroscopy is used to confirm the formation of benzylmalonic acid from this compound. [] This technique helps to identify characteristic functional groups.

Q5: Are there any studies on improving the synthesis of this compound?

A: Yes, researchers are exploring more efficient and environmentally friendly synthetic approaches for this compound. One study investigates a solid-liquid phase transfer catalytic method using benzyl chloride, diethyl malonate, and anhydrous potassium carbonate. This method offers advantages such as mild reaction conditions and readily available starting materials. []

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